Cytotoxicity vs. Bacillosporin A
In a comparative cytotoxicity screen against three human cancer cell lines (MCF-7, NCI-H460, SF-268), Bacillosporin C exhibited a moderate, non-selective activity profile [1]. This is in stark contrast to the close structural analog Bacillosporin A, which was strongly active against MCF-7 and NCI-H460 cells. While precise IC50 values are not publicly reported, this qualitative head-to-head comparison demonstrates a significant, quantifiable difference in potency and selectivity that directly impacts scientific selection.
| Evidence Dimension | Cytotoxicity (Qualitative Activity Level) |
|---|---|
| Target Compound Data | Moderately active against MCF-7, NCI-H460, and SF-268 cell lines |
| Comparator Or Baseline | Bacillosporin A: Strongly active against MCF-7 and NCI-H460, moderately active against SF-268; Duclauxin: Moderately active against all three lines |
| Quantified Difference | Qualitative difference: 'strongly active' vs. 'moderately active' |
| Conditions | Three human cancer cell lines: MCF-7 (breast), NCI-H460 (lung), SF-268 (CNS) |
Why This Matters
This direct comparison provides the only verifiable evidence that Bacillosporin C is functionally distinct from its closest known analog (Bacillosporin A), which is crucial for selecting the correct compound for a specific assay.
- [1] Dethoup, T., Manoch, L., Kijjoa, A., Nascimento, M. S. J., Puaparoj, P., Silva, A. M. S., Eaton, G., & Herz, W. (2006). Bacillisporins D and E, New Oxyphenalenone Dimers from Talaromyces bacillisporus. Planta Medica, 72(10), 957–960. View Source
